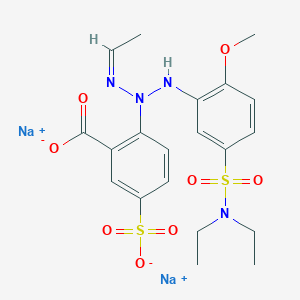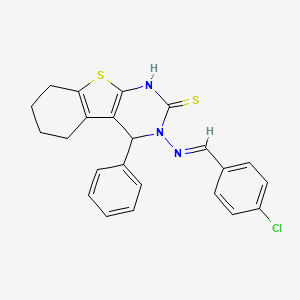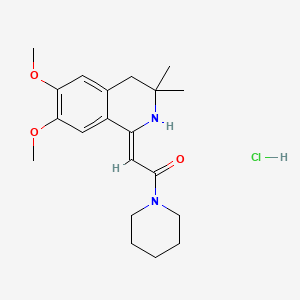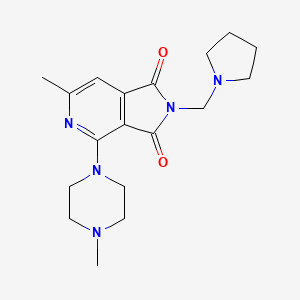
2-hydroxy-2-(4-phenoxyphenyl)propanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is characterized by the presence of a hydroxy group and a phenoxyphenyl group attached to a propanoic acid backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-(4-phenoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 4-phenoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to the desired acid . Another method involves the use of 2-(4-halogenated phenoxy)propanoic acid, which is subjected to a micro-pressure reaction with a supported copper chloride catalyst at temperatures between 150°C and 160°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to produce this compound efficiently .
化学反应分析
Types of Reactions
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-hydroxy-2-(4-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and phenoxyphenyl moiety play crucial roles in its binding to target molecules, influencing various biochemical processes . The compound’s effects are mediated through its interactions with enzymes, receptors, and other cellular components, leading to changes in cellular functions and signaling pathways .
相似化合物的比较
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid can be compared with other similar compounds, such as:
2-(4-hydroxyphenyl)propanoic acid: This compound has a similar structure but lacks the phenoxy group, resulting in different chemical and biological properties.
2-methyl-2-(4-phenoxyphenoxy)propanoic acid: This compound has an additional methyl group, which affects its reactivity and applications.
2-(4-fluorophenoxy)propanoic acid:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
CAS 编号 |
157874-97-0 |
|---|---|
分子式 |
C15H14O4 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-hydroxy-2-(4-phenoxyphenyl)propanoic acid |
InChI |
InChI=1S/C15H14O4/c1-15(18,14(16)17)11-7-9-13(10-8-11)19-12-5-3-2-4-6-12/h2-10,18H,1H3,(H,16,17) |
InChI 键 |
FBRRDGLOFPEXKS-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















